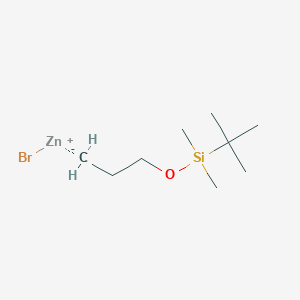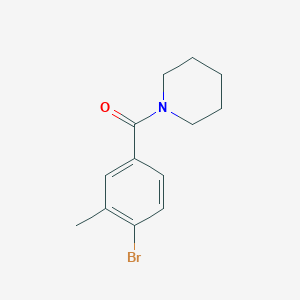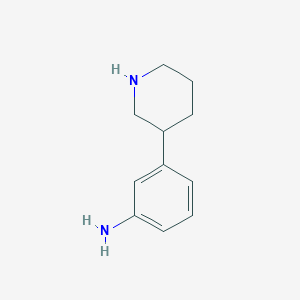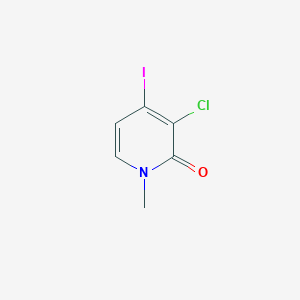
1-Ethanol-3-methylimidazolium bromide, 98%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanol-3-methylimidazolium bromide (EMIB) is an ionic liquid (IL) that has been used in a variety of scientific research applications. This IL is composed of an anion (bromide) and a cation (ethanol-3-methylimidazolium) and has a melting point of 98%. EMIB has been studied for its potential as a solvent, catalyst, and reactant in a variety of scientific research applications.
科学研究应用
1-Ethanol-3-methylimidazolium bromide, 98% has been studied for its potential use in a variety of scientific research applications. It has been used as a solvent for organic reactions, as a catalyst for reactions, and as a reactant in chemical reactions. Additionally, it has been used in the synthesis of a variety of compounds, including pharmaceuticals and polymers. It has also been used as an electrolyte for electrochemical reactions, and as a solvent for the extraction of compounds from natural sources.
作用机制
The mechanism of action of 1-Ethanol-3-methylimidazolium bromide, 98% is not fully understood. However, it is believed that the cationic component of 1-Ethanol-3-methylimidazolium bromide, 98% interacts with the anionic components of the reaction mixture, allowing for the transfer of electrons and the formation of new molecules. Additionally, the anionic component of 1-Ethanol-3-methylimidazolium bromide, 98% is thought to interact with the cationic components of the reaction mixture, allowing for the transfer of protons and the formation of new molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Ethanol-3-methylimidazolium bromide, 98% have not been extensively studied. However, it is believed that 1-Ethanol-3-methylimidazolium bromide, 98% may have an effect on the metabolism of certain compounds, as it has been shown to increase the solubility of certain compounds in water. Additionally, 1-Ethanol-3-methylimidazolium bromide, 98% has been shown to have an effect on the permeability of certain membranes, which may be beneficial in certain applications.
实验室实验的优点和局限性
1-Ethanol-3-methylimidazolium bromide, 98% has several advantages for laboratory experiments. It is a relatively stable compound, with a high melting point and low volatility. Additionally, it is non-flammable, non-toxic, and non-volatile, making it safe to use in laboratory experiments. Furthermore, it is a relatively inexpensive compound, making it a cost-effective option for laboratory experiments.
However, there are some limitations to using 1-Ethanol-3-methylimidazolium bromide, 98% in laboratory experiments. It is a relatively new compound, and its effects on biochemical and physiological systems are not yet fully understood. Additionally, it is not miscible with many organic solvents, which can limit its use in certain applications. Finally, it has a relatively low boiling point, which can limit its use in certain applications.
未来方向
There are several potential future directions for the use of 1-Ethanol-3-methylimidazolium bromide, 98%. It has been studied for its potential use as a solvent for organic reactions, as a catalyst for reactions, and as a reactant in chemical reactions. Additionally, it has been studied for its potential use in the synthesis of a variety of compounds, including pharmaceuticals and polymers. It has also been studied for its potential use as an electrolyte for electrochemical reactions, and as a solvent for the extraction of compounds from natural sources. Additionally, it has been studied for its potential use in the production of biofuels, as well as its potential use in the development of novel materials with enhanced properties. Finally, it has been studied for its potential use in the development of new drug delivery systems, as well as its potential use in the development of new treatments for various diseases.
合成方法
1-Ethanol-3-methylimidazolium bromide, 98% is synthesized by the reaction of ethanol with 3-methylimidazole in the presence of an aqueous bromide solution. This reaction produces an ionic liquid, which is composed of an anion (bromide) and a cation (ethanol-3-methylimidazolium). The reaction is typically carried out in a sealed glass container with a stir bar, and the reaction is usually complete within three hours. The reaction is typically performed at room temperature, but the reaction can be carried out at higher temperatures to increase the rate of reaction.
属性
IUPAC Name |
2-(3-methylimidazol-3-ium-1-yl)ethanol;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2O.BrH/c1-7-2-3-8(6-7)4-5-9;/h2-3,6,9H,4-5H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRDBXPGKMQTIW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)CCO.[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethanol-3-methylimidazolium bromide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














